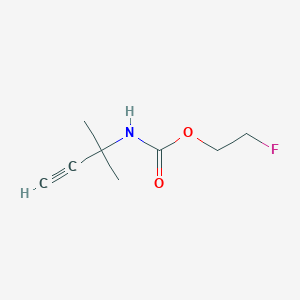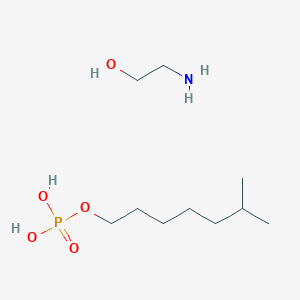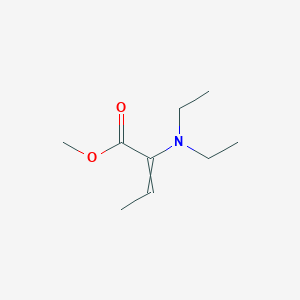
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound that belongs to the class of brominated cyclohexenes. This compound is characterized by the presence of a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexene ring. It is a derivative of limonene, a naturally occurring compound found in the oil of citrus fruits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through various methods. One common method involves the bromination of 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically takes place in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines.
Elimination Reactions: Products include alkenes.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: This compound lacks the bromine atom and is a precursor to 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: This compound has a carboxylate group instead of a bromine atom.
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: This compound has a hydroxyl group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
71305-75-4 |
|---|---|
Molecular Formula |
C10H15Br |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
6-bromo-1-methyl-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6H2,2-3H3 |
InChI Key |
DOQQTQJFIBOMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1Br)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)

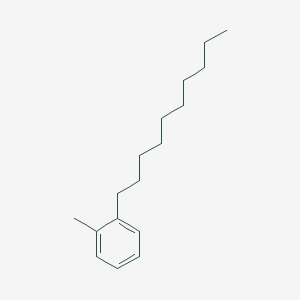
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
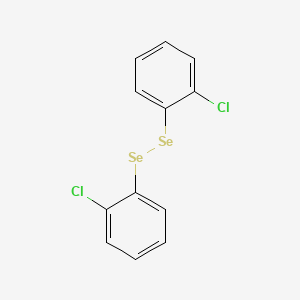

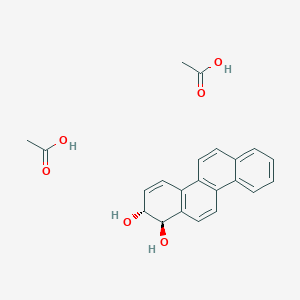
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
